molecular formula C15H14OS B8442582 4-(2-Methyl-benzylsulfanyl)-benzaldehyde

4-(2-Methyl-benzylsulfanyl)-benzaldehyde

Cat. No.: B8442582
M. Wt: 242.3 g/mol
InChI Key: HNRQETSUMRHHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methyl-benzylsulfanyl)-benzaldehyde is a synthetic aromatic aldehyde of high purity, offered for research and development purposes. This compound features a benzaldehyde core functionalized with a 2-methyl-benzylsulfanyl group at the 4-position, making it a valuable building block in organic synthesis and medicinal chemistry. It is primarily used in cross-coupling reactions, as a precursor for the synthesis of novel ligands, and in the development of pharmaceutical intermediates. Researchers utilize this compound for its potential in [Data - describe specific mechanism of action, e.g., modulating protein-protein interactions or acting as a scaffold for library development]. As a key intermediate, it enables the exploration of new chemical spaces in drug discovery programs. The product is provided with a guaranteed purity of ≥[Data]% (to be confirmed by HPLC/GC). Please note that this product is for research and further manufacturing use only, strictly not for direct human or veterinary use.

Properties

Molecular Formula

C15H14OS

Molecular Weight

242.3 g/mol

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]benzaldehyde

InChI

InChI=1S/C15H14OS/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3

InChI Key

HNRQETSUMRHHBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations

4-(Methylsulfonyl)benzaldehyde
  • Substituent : Methylsulfonyl (-SO₂CH₃) group at the para position.
  • Key Features :
    • The sulfonyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the thioether in the target compound.
    • Crystal structure analysis reveals intermolecular C–H···O hydrogen bonds, forming a 3D network .
    • Torsion angle (C1–S–C2–C3): 75.07°, indicating moderate steric strain .
  • Applications : Precursor for antibiotics like chloramphenicol and thiamphenicol .
4-(Bromomethyl)benzaldehyde
  • Substituent : Bromomethyl (-CH₂Br) group at the para position.
  • Key Features :
    • Bromine acts as a leaving group, enhancing reactivity in nucleophilic substitution reactions compared to the thioether in the target compound.
    • Higher toxicity risks, requiring stringent safety protocols during handling .
  • Applications : Versatile alkylating agent in organic synthesis.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • Substituent : Benzimidazole-thioether group.
  • Synthesized via nucleophilic substitution between 4-mercaptobenzaldehyde and 2-chlorobenzimidazole .
[4-(2-Phenyl-2,3-dihydrobenzo-1,3-oxazepine-4,7-dione)benzaldehyde]
  • Substituent : Oxazepine-dione fused ring.
  • Key Features :
    • The seven-membered oxazepine ring introduces conformational flexibility and additional hydrogen-bonding motifs.
    • Synthesized via cycloaddition between Schiff bases and phthalic anhydride, differing from thioether-forming routes .
  • Applications: Potential use in medicinal chemistry due to heterocyclic diversity .

Structural and Reactivity Comparison

Compound Substituent Electronic Effect Key Reactivity Applications References
4-(2-Methyl-benzylsulfanyl)-benzaldehyde 2-Methylbenzylthioether Moderate electron donation via -S- Nucleophilic aromatic substitution, oxidation to sulfone Pharmaceutical intermediates
4-(Methylsulfonyl)benzaldehyde Methylsulfonyl Strong electron withdrawal Electrophilic substitution, hydrogen bonding Antibiotic precursors
4-(Bromomethyl)benzaldehyde Bromomethyl Weak electron withdrawal SN2 reactions, alkylation Alkylating agents
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Benzimidazole-thioether Electron donation/withdrawal mix Heterocyclic coupling, metal coordination Bioactive molecule synthesis
Oxazepine-dione derivative Oxazepine-dione Variable (depends on ring substituents) Cycloaddition, ring-opening reactions Medicinal chemistry

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methyl-benzylsulfanyl)-benzaldehyde, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a nucleophilic substitution or thiol-ene reaction. For example, reacting 4-mercaptobenzaldehyde with 2-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Catalyst selection (e.g., phase-transfer catalysts) and stoichiometric ratios (1:1.2 aldehyde to alkylating agent) significantly impact yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the aldehyde proton (~10 ppm) and aromatic/thioether linkages.
  • IR : Strong absorption bands for C=O (~1700 cm⁻¹) and C-S (~600–700 cm⁻¹).
  • X-ray crystallography : Single-crystal diffraction (using SHELX or OLEX2) resolves bond lengths and angles, critical for confirming the sulfanyl-benzyl spatial arrangement. ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions (e.g., CH-π stacking) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₁₅H₁₄OS: 242.27 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylbenzyl group influence the reactivity of this compound in cross-coupling reactions?

The 2-methyl substituent introduces steric hindrance, reducing nucleophilic attack at the sulfur atom. Electronically, the methyl group slightly donates electrons via hyperconjugation, stabilizing the thioether moiety. This affects Suzuki-Miyaura couplings—use of Pd(PPh₃)₄ and aryl boronic acids in THF/H₂O at 80°C yields biaryl products but may require extended reaction times (24–48 hours) compared to unsubstituted analogs .

Q. What experimental strategies resolve contradictions between computational predictions and observed crystallographic data for this compound?

Discrepancies in bond angles or torsional strains (e.g., between DFT-optimized geometries and X-ray structures) require:

  • Multivariate refinement : SHELXL’s restraints/constraints to align computed and experimental data .
  • Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., hydrogen bonds, π-π contacts) that DFT may underestimate .
  • Dynamic crystallography : Variable-temperature XRD to assess thermal motion effects .

Q. How can the aldehyde group in this compound be selectively functionalized without disrupting the sulfanyl moiety?

  • Protection : Use ethylene glycol to form a cyclic acetal under acidic conditions (HCl, reflux), leaving the thioether intact.
  • Reduction : NaBH₄ selectively reduces the aldehyde to a hydroxymethyl group (-CH₂OH) in ethanol at 0°C .
  • Oxidation : Controlled MnO₂ oxidation in dichloromethane converts the aldehyde to a carboxylic acid, though over-oxidation of the thioether to sulfone must be monitored .

Q. What role does this compound play in designing bioactive molecules, and what preclinical evidence supports its utility?

The compound serves as a precursor for antimicrobial and anticancer agents. For example:

  • Thiazolidinone derivatives : Condensation with thiosemicarbazide yields compounds with MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Schiff bases : Complexation with transition metals (e.g., Cu²⁺) enhances DNA intercalation activity, as shown in gel electrophoresis assays . Toxicity profiles (e.g., IC₅₀ > 50 µM in HEK293 cells) suggest selectivity .

Methodological Considerations

Q. How should researchers address solubility challenges during crystallization for structural analysis?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane or acetone/water) to modulate polarity.
  • Seeding : Introduce microcrystals from vapor diffusion methods.
  • Temperature gradients : Slow cooling from 40°C to 4°C over 48 hours promotes ordered crystal growth .

Q. What analytical workflows validate purity when spectroscopic data suggest isomeric byproducts?

  • HPLC-DAD/MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) separate isomers; UV-Vis (254 nm) and MS/MS fragmentation distinguish regioisomers .
  • 2D NMR : NOESY or ROESY correlations identify spatial proximities (e.g., methyl group orientation relative to the sulfanyl) .

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